molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No. B054940
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]([C:3]1([C:6](=[O:7])[O:8][CH3:9])[CH2:4][CH2:5]1)[C:10]([O:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:19].[CH3:20][OH:21]>>[CH3:1][NH:2][C:3]1([C:6](=[O:7])[O:8][CH3:9])[CH2:4][CH2:5]1

Inputs

Step One
Name
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CNC1(C(=O)OC)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.